molecular formula C17H16N4O2S2 B10865367 N-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl]thiophene-2-carboxamide

N-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl]thiophene-2-carboxamide

Cat. No.: B10865367
M. Wt: 372.5 g/mol
InChI Key: CQODQKWYAFBXNC-UHFFFAOYSA-N
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Description

N-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-N’-(2-THIENYLCARBONYL)THIOUREA is a complex organic compound with a unique structure that combines a pyrazole ring with a thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-N’-(2-THIENYLCARBONYL)THIOUREA typically involves the reaction of 4-aminoantipyrine with benzoylisothiocyanate in an equimolar ratio . The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as ethanol or methanol. The product is then purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification and quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-N’-(2-THIENYLCARBONYL)THIOUREA can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the thiourea moiety to corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-N’-(2-THIENYLCARBONYL)THIOUREA has several scientific research applications:

Mechanism of Action

The mechanism by which N-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-N’-(2-THIENYLCARBONYL)THIOUREA exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological activities. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets N-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-N’-(2-THIENYLCARBONYL)THIOUREA apart from similar compounds is its specific combination of a pyrazole ring and a thiourea moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H16N4O2S2

Molecular Weight

372.5 g/mol

IUPAC Name

N-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamothioyl]thiophene-2-carboxamide

InChI

InChI=1S/C17H16N4O2S2/c1-11-14(18-17(24)19-15(22)13-9-6-10-25-13)16(23)21(20(11)2)12-7-4-3-5-8-12/h3-10H,1-2H3,(H2,18,19,22,24)

InChI Key

CQODQKWYAFBXNC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=S)NC(=O)C3=CC=CS3

Origin of Product

United States

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